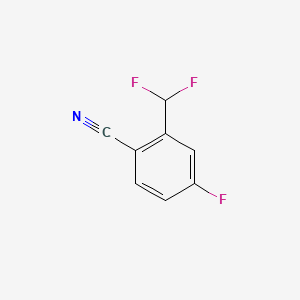

2-(Difluoromethyl)-4-fluorobenzonitrile

説明

2-(Difluoromethyl)-4-fluorobenzonitrile (C₈H₄F₃N) is a fluorinated aromatic nitrile characterized by a difluoromethyl (-CF₂H) group at the ortho position and a fluorine atom at the para position relative to the nitrile (-CN) group. This compound belongs to a class of benzonitrile derivatives widely studied for their applications in agrochemicals and pharmaceuticals, owing to fluorine's ability to enhance metabolic stability, lipophilicity, and bioavailability . The difluoromethyl group contributes to electronic and steric effects, influencing both reactivity and interaction with biological targets, such as enzymes in fungal respiration pathways .

特性

CAS番号 |

1261825-82-4 |

|---|---|

分子式 |

C8H4F3N |

分子量 |

171.122 |

IUPAC名 |

2-(difluoromethyl)-4-fluorobenzonitrile |

InChI |

InChI=1S/C8H4F3N/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8H |

InChIキー |

QAOHEQPFDASMOT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)C(F)F)C#N |

同義語 |

4-fluoro-2-(difluoroMethyl)benzonitrile |

製品の起源 |

United States |

類似化合物との比較

The structural and functional properties of 2-(difluoromethyl)-4-fluorobenzonitrile are best contextualized against analogs with variations in substituents, fluorine placement, and ring systems. Below is a detailed comparison:

Substituent Variations in Benzonitrile Derivatives

Key Insights :

- Bioactivity : Difluoromethyl-substituted compounds are prominent in agrochemicals (e.g., SDH inhibitors like boscalid derivatives) due to balanced steric and electronic profiles .

Fluorine Positioning and Ring Modifications

- Ortho vs.

- Biphenyl Systems : Analogs like 2-fluoro-4-(4-fluorophenyl)benzonitrile (CAS 1214332-40-7) extend conjugation, improving binding affinity in kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。